2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with intriguing properties that make it valuable in various scientific fields, including medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Typically, the synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves several key steps:
Fluorophenol Derivative: : The initial step includes preparing the 4-fluorophenol derivative, usually by electrophilic aromatic substitution reactions.
Thiazole Derivative: : A methylthiazole derivative is synthesized separately via cyclization reactions.
Piperazine Coupling: : The fluorophenol and thiazole derivatives are then coupled with piperazine under controlled conditions to form the desired compound.
Purification: : The final product is purified by crystallization or chromatography to ensure a high purity level.
Hydrochloride Formation: : The hydrochloride salt form is produced by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods follow the same basic steps but are scaled up and optimized for efficiency. High-pressure reactors and continuous flow processes are often used to ensure the consistency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might involve agents such as sodium borohydride to reduce the ketone group.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, allowing the modification of the compound's side chains.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum.
Major Products Formed
Depending on the reaction, products can range from oxidized or reduced derivatives to substituted analogs with various functional groups attached to the piperazine or thiazole rings.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride finds its applications in:
Medicinal Chemistry: : Investigated for its potential as a pharmaceutical agent, particularly for its effects on specific receptors or enzymes.
Biological Research: : Used in studies to understand cellular pathways and interactions, especially concerning its binding properties.
Industrial Chemistry: : Employed as a precursor in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. This might include:
Receptor Binding: : It can bind to certain receptors in the body, altering their activity.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, blocking their activity.
Pathway Modulation: : Influences cellular pathways, potentially leading to therapeutic effects or insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride: : Similar structure but with a chlorine atom instead of a fluorine.
2-(4-Bromophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride: : Bromine substitution instead of fluorine.
2-(4-Methylphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride: : Methyl group in place of fluorine.
Uniqueness
The fluorine atom in 2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride imparts unique electronic properties that can enhance its binding affinity and selectivity for certain biological targets compared to its analogs with other halogens or substituents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-4-2-14(18)3-5-15;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBXEFTFBLDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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